

Thermodynamic Profile of 1,3-Dioxan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

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This technical guide provides a comprehensive overview of the available thermodynamic data for **1,3-Dioxan-2-one** (also known as trimethylene carbonate), a six-membered cyclic carbonate ester. Due to a notable scarcity of direct experimental thermodynamic values for this compound in publicly accessible literature, this document compiles available computational data, relevant information on analogous compounds, and detailed experimental protocols for the determination of key thermodynamic properties.

Quantitative Thermodynamic Data

Direct experimental thermodynamic data for **1,3-Dioxan-2-one** is not readily available. However, computational studies and data from structurally similar compounds offer valuable insights.

A semi-empirical molecular orbital method (PM3) has been used to calculate the energy profile for the reaction of **1,3-Dioxan-2-one** with methylamine. These calculations indicate a ring strain energy for the six-membered cyclic carbonate that is 2.86 kcal/mol greater than that of the five-membered cyclic carbonate, 1,3-dioxolan-2-one.[1] This suggests a higher internal energy for **1,3-Dioxan-2-one** compared to its five-membered counterpart, which is consistent with the general understanding that its ring-opening polymerization is thermodynamically favorable at all temperatures.[2]

For comparative purposes, the following table summarizes experimental thermodynamic data for the related compound, 5,5-dimethyl-**1,3-dioxan-2-one**.

Table 1: Experimental Thermodynamic Data for 5,5-Dimethyl-**1,3-dioxan-2-one**

Thermodynamic Property	Value	Units	Method	Reference
Standard Enthalpy of Formation (solid)	-670.9 ± 1.2	kJ/mol	Combustion Calorimetry	Lebedev, Kulagina, et al., 1995
Standard Enthalpy of Combustion (solid)	-3119.3 ± 1.2	kJ/mol	Combustion Calorimetry	Lebedev, Kulagina, et al., 1995

Experimental Protocols: Determination of Enthalpy of Combustion by Bomb Calorimetry

The standard method for experimentally determining the enthalpy of combustion of solid organic compounds like **1,3-Dioxan-2-one** is static bomb calorimetry. The following protocol outlines the typical procedure.

Objective: To determine the standard enthalpy of combustion (ΔH_c°) and subsequently calculate the standard enthalpy of formation (ΔH_f°) of the target compound.

Materials and Apparatus:

- Parr bomb calorimeter (or equivalent) with a stainless steel combustion bomb
- High-purity oxygen source
- Benzoic acid (as a standard for calibration)
- The sample of **1,3-Dioxan-2-one** (in pellet form)

- Platinum or fuse wire for ignition
- Calorimeter bucket with a known mass of distilled water
- High-precision digital thermometer
- Computer for data acquisition

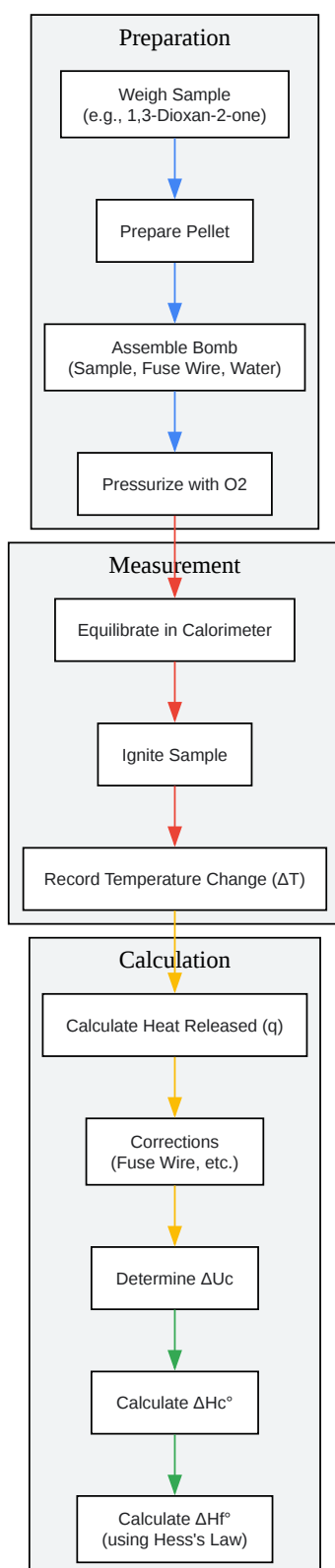
Procedure:

- Calibration of the Calorimeter:
 - A known mass of benzoic acid is pressed into a pellet and weighed.
 - The pellet is placed in the crucible inside the combustion bomb. A fuse wire is attached to the electrodes, touching the pellet.
 - A small, known volume of water (typically 1 mL) is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
 - The bomb is sealed and pressurized with high-purity oxygen to a specified pressure (e.g., 30 atm).
 - The bomb is submerged in a known mass of water in the calorimeter bucket.
 - The system is allowed to reach thermal equilibrium.
 - The sample is ignited, and the temperature change of the water is recorded at regular intervals until a stable final temperature is reached.
 - The heat capacity of the calorimeter (C_{cal}) is calculated using the known enthalpy of combustion of benzoic acid.
- Combustion of **1,3-Dioxan-2-one**:
 - A pellet of known mass of **1,3-Dioxan-2-one** is prepared and weighed.
 - The procedure from calibration is repeated with the sample of **1,3-Dioxan-2-one**.

- The temperature change resulting from the combustion of the sample is recorded.
- Data Analysis and Calculations:
 - The total heat released during the combustion of the sample is calculated using the temperature change and the heat capacity of the calorimeter.
 - Corrections are made for the heat released by the combustion of the fuse wire.
 - The internal energy change of combustion (ΔU_c) is determined from the corrected heat release and the mass of the sample.
 - The standard enthalpy of combustion (ΔH_c°) is calculated from ΔU_c using the following equation, which accounts for the change in the number of moles of gas in the reaction:
$$\Delta H_c^\circ = \Delta U_c + \Delta n_{\text{gas}}RT$$
where Δn_{gas} is the change in the number of moles of gas, R is the ideal gas constant, and T is the standard temperature (298.15 K).
 - The standard enthalpy of formation (ΔH_f°) of **1,3-Dioxan-2-one** is then calculated using Hess's Law, from its standard enthalpy of combustion and the known standard enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

Logical Workflow for Bomb Calorimetry

The following diagram illustrates the logical workflow of a bomb calorimetry experiment to determine the enthalpy of formation of a compound.



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Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

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References

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